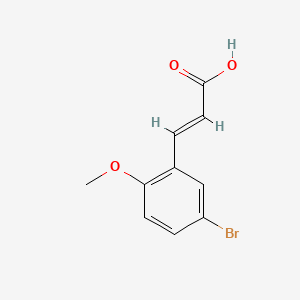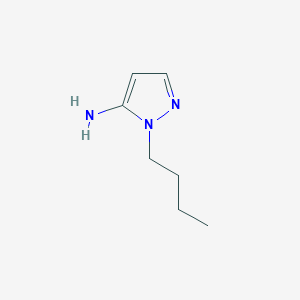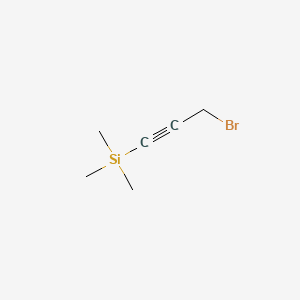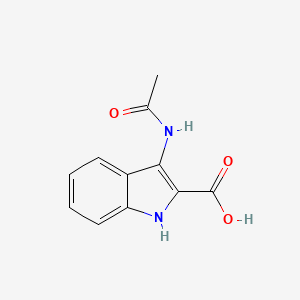
5-Bromo-2-Methoxycinnamic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-bromo-2-methoxycinnamic acid and its derivatives often involves multi-step chemical reactions that introduce the bromo and methoxy functional groups into the cinnamic acid backbone. One notable method for synthesizing key intermediates related to 5-bromo-2-methoxycinnamic acid utilizes starting materials such as dimethyl terephthalate through processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This approach highlights the complexity and versatility of organic synthesis techniques in producing structurally specific compounds (Zhang et al., 2022).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Synthetic Organic Chemistry
- Application : 5-Bromo-2-Methoxycinnamic Acid (5-BMC) is used as a reagent in synthetic organic chemistry .
- Method of Application : While the specific experimental procedures can vary depending on the reaction, 5-BMC is generally used as an electron donor, facilitating molecular reactions by donating electrons to molecules .
- Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
-
Scientific Field: Organic Compound Synthesis
- Application : 5-BMC serves as a catalyst in organic compound synthesis .
- Method of Application : As a catalyst, 5-BMC would be used to speed up the reaction without being consumed in the process .
- Results : The use of 5-BMC as a catalyst can lead to more efficient reactions, potentially improving yields and reducing reaction times .
-
Scientific Field: Bioimaging
- Application : 5-BMC is used as a fluorescent probe for bioimaging .
- Method of Application : In bioimaging, 5-BMC can be used to visualize the precise location and concentration of molecules within living cells .
- Results : This allows researchers to gain valuable insights into cellular processes and structures .
-
Scientific Field: Drug Discovery and Material Science
- Application : Researchers have utilized 5-BMC in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles.
- Method of Application : The specific methods of application can vary widely depending on the specific compound being synthesized.
- Results : These heterocyclic compounds are important scaffolds in drug discovery and material science.
-
Scientific Field: Synthetic Organic Chemistry
- Application : 5-Bromo-2-Methoxycinnamic Acid (5-BMC) is used as a reagent in synthetic organic chemistry .
- Method of Application : While the specific experimental procedures can vary depending on the reaction, 5-BMC is generally used as an electron donor, facilitating molecular reactions by donating electrons to molecules .
- Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
-
Scientific Field: Organic Compound Synthesis
- Application : 5-BMC serves as a catalyst in organic compound synthesis .
- Method of Application : As a catalyst, 5-BMC would be used to speed up the reaction without being consumed in the process .
- Results : The use of 5-BMC as a catalyst can lead to more efficient reactions, potentially improving yields and reducing reaction times .
-
Scientific Field: Bioimaging
- Application : 5-BMC is used as a fluorescent probe for bioimaging .
- Method of Application : In bioimaging, 5-BMC can be used to visualize the precise location and concentration of molecules within living cells .
- Results : This allows researchers to gain valuable insights into cellular processes and structures .
-
Scientific Field: Drug Discovery and Material Science
- Application : Researchers have utilized 5-BMC in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles .
- Method of Application : The specific methods of application can vary widely depending on the specific compound being synthesized .
- Results : These heterocyclic compounds are important scaffolds in drug discovery and material science .
-
Scientific Field: Synthetic Organic Chemistry
- Application : 5-Bromo-2-Methoxycinnamic Acid (5-BMC) is used as a reagent in synthetic organic chemistry .
- Method of Application : While the specific experimental procedures can vary depending on the reaction, 5-BMC is generally used as an electron donor, facilitating molecular reactions by donating electrons to molecules .
- Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
-
Scientific Field: Organic Compound Synthesis
- Application : 5-BMC serves as a catalyst in organic compound synthesis .
- Method of Application : As a catalyst, 5-BMC would be used to speed up the reaction without being consumed in the process .
- Results : The use of 5-BMC as a catalyst can lead to more efficient reactions, potentially improving yields and reducing reaction times .
-
Scientific Field: Bioimaging
- Application : 5-BMC is used as a fluorescent probe for bioimaging .
- Method of Application : In bioimaging, 5-BMC can be used to visualize the precise location and concentration of molecules within living cells .
- Results : This allows researchers to gain valuable insights into cellular processes and structures .
-
Scientific Field: Drug Discovery and Material Science
- Application : Researchers have utilized 5-BMC in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles .
- Method of Application : The specific methods of application can vary widely depending on the specific compound being synthesized .
- Results : These heterocyclic compounds are important scaffolds in drug discovery and material science .
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABZTGNRWBRJBO-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-Methoxycinnamic Acid | |
CAS RN |
40803-53-0 | |
| Record name | trans-5-Bromo-2-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)


![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)




